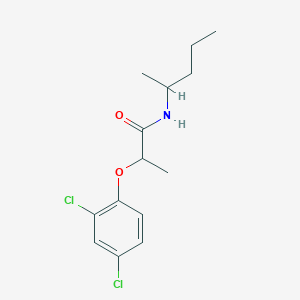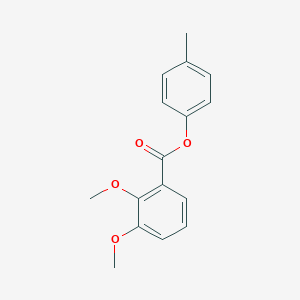
4-Methylphenyl2,3-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl2,3-dimethoxybenzoate (MPDMB) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. It belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and MDA. MPDMB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of 4-Methylphenyl2,3-dimethoxybenzoate is not fully understood, but it is thought to act on the serotonin system in the brain. 4-Methylphenyl2,3-dimethoxybenzoate has been found to increase serotonin levels, which could explain its potential therapeutic effects. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to interact with other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects
4-Methylphenyl2,3-dimethoxybenzoate has been found to exhibit a range of biochemical and physiological effects. It has been found to act as an antioxidant, inhibiting the production of reactive oxygen species and protecting cells from oxidative damage. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. 4-Methylphenyl2,3-dimethoxybenzoate has also been found to increase serotonin levels in the brain, which could explain its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Methylphenyl2,3-dimethoxybenzoate is that it is relatively easy to synthesize in a laboratory setting, making it readily available for scientific research. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. However, one limitation of 4-Methylphenyl2,3-dimethoxybenzoate is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methylphenyl2,3-dimethoxybenzoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent, with researchers investigating its effects on different types of cancer cells. Additionally, researchers may continue to investigate the biochemical and physiological effects of 4-Methylphenyl2,3-dimethoxybenzoate to gain a better understanding of its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Methylphenyl2,3-dimethoxybenzoate involves the reaction of 4-methylphenol with 2,3-dimethoxybenzoyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The synthesis of 4-Methylphenyl2,3-dimethoxybenzoate is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl2,3-dimethoxybenzoate has been the subject of several scientific studies, with researchers investigating its potential therapeutic effects. One study found that 4-Methylphenyl2,3-dimethoxybenzoate can act as a potent antioxidant and may have neuroprotective effects. Another study found that 4-Methylphenyl2,3-dimethoxybenzoate can inhibit the growth of cancer cells, suggesting that it may have anti-cancer properties. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to have anti-inflammatory effects, which could make it a useful treatment for a range of inflammatory conditions.
Eigenschaften
Molekularformel |
C16H16O4 |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
(4-methylphenyl) 2,3-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-11-7-9-12(10-8-11)20-16(17)13-5-4-6-14(18-2)15(13)19-3/h4-10H,1-3H3 |
InChI-Schlüssel |
JTSNVWNEHKVUJY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






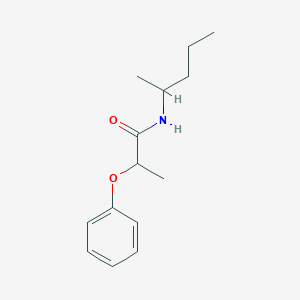
![Ethyl 3-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290855.png)
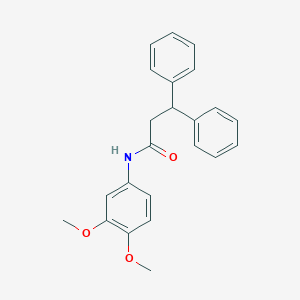
![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)
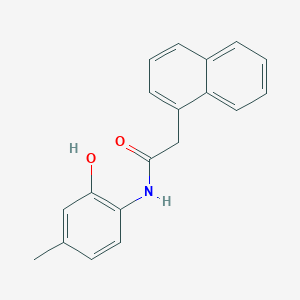

![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)



